molecular formula C24H18N4O B4879883 4-[(1-Benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol

4-[(1-Benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol

Cat. No.: B4879883
M. Wt: 378.4 g/mol
InChI Key: YPDDNPSIKIMFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol is a complex organic compound that belongs to the class of azo dyes These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol typically involves the diazotization of 1-benzylbenzimidazole followed by coupling with 1-naphthol. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the benzimidazole derivative can be treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt, which is then coupled with 1-naphthol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same diazotization and coupling reactions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1-Benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.

    Biology: Investigated for its potential antimicrobial and cytotoxic properties.

    Medicine: Expl

Properties

IUPAC Name

4-[(1-benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c29-23-15-14-20(18-10-4-5-11-19(18)23)26-27-24-25-21-12-6-7-13-22(21)28(24)16-17-8-2-1-3-9-17/h1-15,29H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDDNPSIKIMFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=NC4=CC=C(C5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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